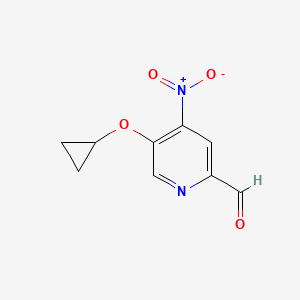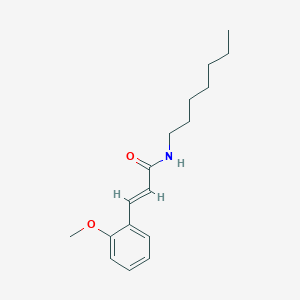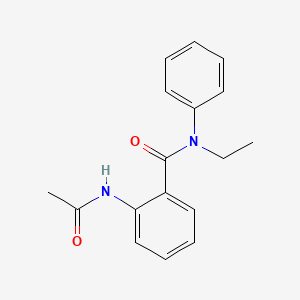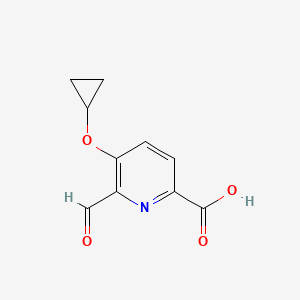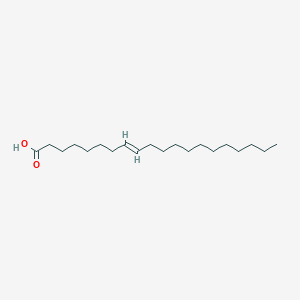
8-Eicosenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Eicosenoic acid, also known as cis-8-Eicosenoic acid, is a monounsaturated fatty acid with a 20-carbon chain and a single double bond at the 8th carbon position. Its molecular formula is C20H38O2, and it is a member of the long-chain fatty acids family. This compound is found in various natural sources, including seed oils and animal tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Eicosenoic acid can be synthesized through the elongation of oleic acid (C18:1n9cis). The process involves the use of specific enzymes that facilitate the addition of carbon units to the oleic acid chain, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources such as seed oils. The extraction process includes steps like solvent extraction, purification, and distillation to isolate the desired fatty acid .
Chemical Reactions Analysis
Types of Reactions: 8-Eicosenoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of hydroperoxides and other oxidized products.
Reduction: This reaction involves the addition of hydrogen to the compound, reducing the double bond and converting it into a saturated fatty acid.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen, hydrogen peroxide, and other oxidizing agents. Conditions typically involve elevated temperatures and the presence of catalysts.
Reduction: Common reagents include hydrogen gas and metal catalysts such as palladium or platinum. Conditions typically involve high pressure and temperature.
Substitution: Common reagents include halogens, acids, and bases.
Major Products Formed:
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated fatty acids.
Substitution: Halogenated fatty acids, esters, and other substituted derivatives.
Scientific Research Applications
8-Eicosenoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various chemical compounds and as a standard in analytical chemistry.
Biology: Studied for its role in cell membrane structure and function, as well as its involvement in metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Used in the production of cosmetics, lubricants, and other industrial products.
Mechanism of Action
The mechanism of action of 8-Eicosenoic acid involves its interaction with specific molecular targets and pathways. It is known to potentiate acetylcholine receptor channel currents and enhance protein kinase C epsilon phosphorylation of substrate peptides. These interactions play a role in various physiological processes, including signal transduction and cellular communication .
Comparison with Similar Compounds
8-Eicosenoic acid can be compared with other similar compounds, such as:
Oleic Acid (C181n9cis): A monounsaturated fatty acid with an 18-carbon chain and a double bond at the 9th carbon position.
Gondoic Acid (C201n11): A monounsaturated fatty acid with a 20-carbon chain and a double bond at the 11th carbon position.
Erucic Acid (C221n13): A monounsaturated fatty acid with a 22-carbon chain and a double bond at the 13th carbon position.
Uniqueness: this compound is unique due to its specific double bond position at the 8th carbon, which influences its chemical reactivity and biological activity. This distinct structure allows it to interact differently with enzymes and receptors compared to other similar fatty acids .
Properties
Molecular Formula |
C20H38O2 |
|---|---|
Molecular Weight |
310.5 g/mol |
IUPAC Name |
(E)-icos-8-enoic acid |
InChI |
InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h12-13H,2-11,14-19H2,1H3,(H,21,22)/b13-12+ |
InChI Key |
INLBKXOFAJTNKG-OUKQBFOZSA-N |
Isomeric SMILES |
CCCCCCCCCCC/C=C/CCCCCCC(=O)O |
Canonical SMILES |
CCCCCCCCCCCC=CCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


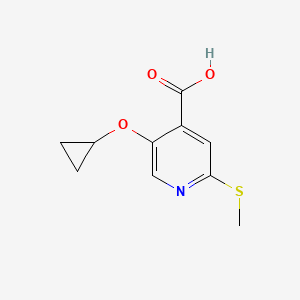
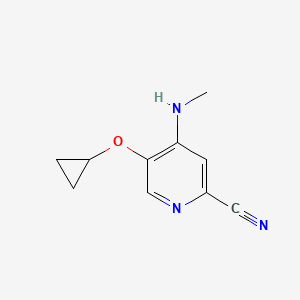
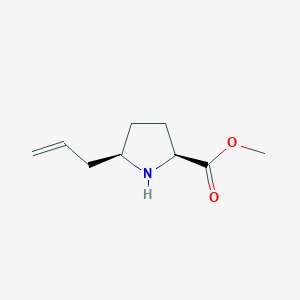
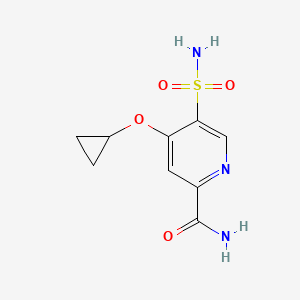
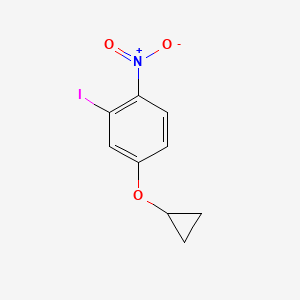

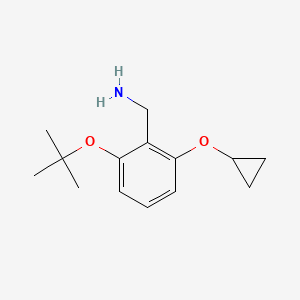
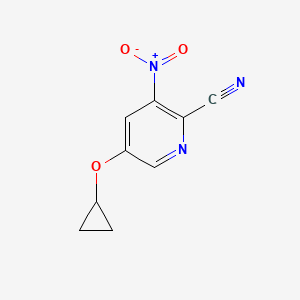
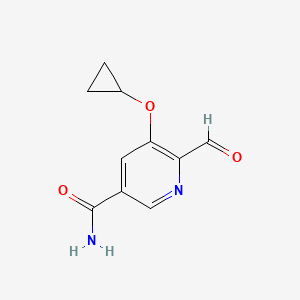
![[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-[[(1R,2S,6S,7R,8R)-4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-yl]oxy]oxan-2-yl]methyl acetate](/img/structure/B14810444.png)
